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Compound of Interest

Compound Name: 1,9-Decadiyne

Cat. No.: B160743 Get Quote

For researchers and professionals in drug development and chemical synthesis, accurately

interpreting Nuclear Magnetic Resonance (NMR) spectra is paramount for structural

elucidation. This guide provides a detailed comparison for interpreting the 13C NMR spectrum

of 1,9-decadiyne, supported by predicted chemical shifts and comparative data from similar

long-chain terminal alkadiynes.

Predicted 13C NMR Spectrum of 1,9-Decadiyne
1,9-decadiyne possesses a symmetrical structure, which results in a simplified 13C NMR

spectrum. Due to the plane of symmetry at the center of the molecule, chemically equivalent

carbons will produce a single signal. Therefore, for this ten-carbon chain with terminal alkynes,

we expect to see five distinct signals.

The predicted chemical shifts are based on established ranges for sp-hybridized carbons of

terminal alkynes and sp3-hybridized carbons in a straight aliphatic chain. Terminal alkyne

carbons (C≡CH) typically appear in the range of 68-90 ppm, with the substituted carbon (C-2)

being more deshielded than the terminal carbon (C-1). The aliphatic carbons will exhibit shifts

in the range of 18-32 ppm.

Comparative Analysis with Similar Alkadiynes
To provide a robust framework for interpretation, the predicted spectrum of 1,9-decadiyne is

compared with the experimental 13C NMR data of 1,7-octadiyne and 1,8-nonadiyne. These

molecules share a similar structural motif of a straight carbon chain with terminal alkyne
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groups, making them excellent models for comparison. The chemical shifts for these

compounds provide a tangible reference for the expected peak positions in the 1,9-decadiyne
spectrum.

Carbon Position
(from terminal end)

Predicted Chemical
Shift (ppm) for 1,9-
Decadiyne

Experimental
Chemical Shift
(ppm) for 1,7-
Octadiyne

Experimental
Chemical Shift
(ppm) for 1,8-
Nonadiyne

C-1 (≡CH) ~68 84.1 84.1

C-2 (-C≡) ~84 68.2 68.2

C-3 ~18 18.2 18.3

C-4 ~28 27.9 28.1

C-5 ~28.5 - 28.6

Note: The assignments for C-1 and C-2 in the experimental data for 1,7-octadiyne and 1,8-

nonadiyne may be interchanged in some databases. The key takeaway is the presence of two

distinct signals for the alkyne carbons in the 68-85 ppm range.

Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring a proton-decoupled 13C NMR spectrum of

1,9-decadiyne.

1. Sample Preparation:

Dissolve approximately 10-50 mg of 1,9-decadiyne in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl3, C6D6).

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

3. Acquisition Parameters:

Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30

on Bruker instruments).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100

ppm, or a wider range like 0-220 ppm to be safe).

The number of scans (ns) will depend on the sample concentration. For a moderately

concentrated sample, 64 to 256 scans should provide an adequate signal-to-noise ratio.

Set a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[1]

4. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).[1]

Phase the resulting spectrum.

Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal

standard like tetramethylsilane (TMS) at 0 ppm.[1]

Perform baseline correction.

Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for assigning the peaks in the 13C NMR

spectrum of 1,9-decadiyne.
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Interpretation Workflow for 13C NMR of 1,9-Decadiyne

Data Acquisition & Processing

Peak Identification & Assignment

Acquire 13C NMR Spectrum

Process FID (FT, Phasing, Baseline Correction)

Identify 5 Unique Signals

Downfield Region (~65-85 ppm)
Two Signals

Group by Chemical Shift

Upfield Region (~15-30 ppm)
Three Signals

Group by Chemical Shift

Assign Alkyne Carbons (C-1, C-2)

Based on sp hybridization

Assign Alkane Carbons (C-3, C-4, C-5)

Based on sp3 hybridization

Final Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart outlining the steps for interpreting the 13C NMR spectrum of 1,9-
decadiyne.
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By following this guide, researchers can confidently interpret the 13C NMR spectrum of 1,9-
decadiyne and similar molecules, ensuring accurate structural verification in their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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